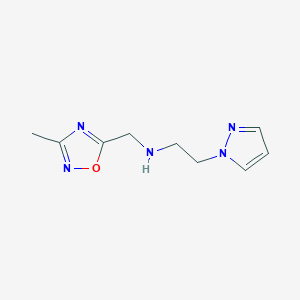
n-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “n-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine” is a synthetic organic molecule that features both an oxadiazole and a pyrazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “n-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine” typically involves the formation of the oxadiazole and pyrazole rings followed by their coupling. Common synthetic routes may include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.
Formation of the Pyrazole Ring: This can be synthesized by the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Coupling Reaction: The final step involves the coupling of the oxadiazole and pyrazole rings through a suitable linker, often using reagents like alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
The compound “n-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent due to its structural features.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of “n-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
n-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine: can be compared with other oxadiazole and pyrazole derivatives.
3-Methyl-1,2,4-oxadiazole: and are common structural motifs in medicinal chemistry.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and ring systems, which may confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C9H13N5O |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrazol-1-ylethanamine |
InChI |
InChI=1S/C9H13N5O/c1-8-12-9(15-13-8)7-10-4-6-14-5-2-3-11-14/h2-3,5,10H,4,6-7H2,1H3 |
InChI Key |
JNWWUAKGKUDSJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CNCCN2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















